1-(2-carboxyacetyl)azetidine-3-carboxylic Acid
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Overview
Description
1-(2-carboxyacetyl)azetidine-3-carboxylic Acid is an organic compound with the molecular formula C₇H₉NO₅
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-carboxyacetyl)azetidine-3-carboxylic Acid typically involves the reaction of azetidine derivatives with carboxylic acid precursors. One common method includes the reaction of azetidine-3-carboxylic acid with oxalyl chloride to form the corresponding acyl chloride, which is then reacted with glycine to yield the target compound. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-carboxyacetyl)azetidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
1-(2-carboxyacetyl)azetidine-3-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-carboxyacetyl)azetidine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. For example, it may inhibit enzyme activity by forming stable complexes with the enzyme, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Azetidine-3-carboxylic acid: Shares the azetidine ring but lacks the carboxyacetyl group.
1-(2-Carboxyethyl)-3-azetanecarboxylic acid: Similar structure with an ethyl group instead of an acetyl group.
1-(2-Carboxypropyl)-3-azetanecarboxylic acid: Contains a propyl group in place of the acetyl group.
Uniqueness: 1-(2-carboxyacetyl)azetidine-3-carboxylic Acid is unique due to the presence of both carboxyacetyl and azetidine functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications and makes it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-carboxyacetyl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c9-5(1-6(10)11)8-2-4(3-8)7(12)13/h4H,1-3H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQANLYQCDYXBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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